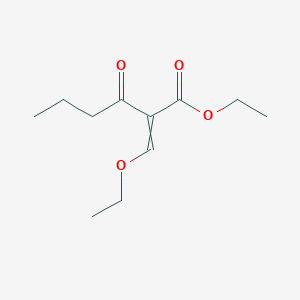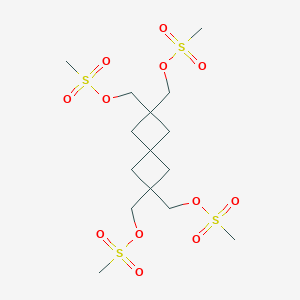
Benzophenone-2,4,5-tricarboxylic Acid
Übersicht
Beschreibung
Benzophenone-2,4,5-tricarboxylic acid is a chemical compound with the molecular formula C15H9O6 . It is a benzophenone derivative and belongs to the class of aromatic carboxylic acids . It is commonly used in the synthesis of polymers and as a building block for various organic compounds .
Molecular Structure Analysis
The molecular structure of Benzophenone-2,4,5-tricarboxylic Acid consists of 16 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms . The exact mass is 314.04265265 g/mol . The compound has a complexity of 507 and a topological polar surface area of 129 Ų .
Physical And Chemical Properties Analysis
Benzophenone-2,4,5-tricarboxylic Acid has a molecular weight of 314.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 .
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives, including Benzophenone-2,4,5-tricarboxylic Acid, have attracted considerable attention in the molecular design of OLED materials . The thin and flexible design of OLEDs enables the development of innovative lighting solutions .
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters .
Organic Semiconductors
The benzophenone core has attracted much attention as a fragment for the synthesis of organic semiconductors . These semiconductors have potential applications in various electronic devices .
High Efficiency Emission
Benzophenone-based compounds have shown potential in achieving exceptionally high external quantum efficiencies (EQEs) in OLED devices .
Donor-Acceptor-Donor (D-A-D) Derivatives
Benzophenone-based compounds are used in the synthesis of D-A-D derivatives, which are important in the field of organic electronics .
Thermal Analysis
Benzophenone-based compounds, including Benzophenone-2,4,5-tricarboxylic Acid, are often used in thermal analysis studies .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that benzophenones can interact with various cellular components, potentially leading to changes in cellular function .
Biochemical Pathways
Benzophenones, including Benzophenone-2,4,5-tricarboxylic Acid, have been shown to affect photosynthesis in certain organisms. For instance, in the freshwater microalga Chlamydomonas reinhardtii, benzophenones can impair photosynthesis, leading to a shift towards heterotrophic metabolism . This suggests that Benzophenone-2,4,5-tricarboxylic Acid may interact with the biochemical pathways involved in photosynthesis and energy metabolism.
Result of Action
Studies on related benzophenones suggest that they can cause oxidative damage and affect energy metabolism in certain organisms .
Eigenschaften
IUPAC Name |
5-benzoylbenzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPSIOWWYARAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468021 | |
| Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-2,4,5-tricarboxylic Acid | |
CAS RN |
135989-69-4 | |
| Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone-2,4,5-tricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)





![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)


